2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₂₁NO₄ and its molecular weight is 11214. The purity is usually 95%.
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Scientific Research Applications
Amine Protection in Peptide Synthesis : N-tert-butoxycarbonyl (Boc) amino acids, such as 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, are crucial in peptide synthesis for protecting amine groups. They resist racemization during peptide synthesis and can be cleaved with acids like trifluoroacetic acid (TFA) in short times at room temperature (Heydari et al., 2007).
Anticancer Agent Development : Derivatives of functionalized amino acids, including those with the tert-butoxycarbonyl group, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some of these compounds have shown promising results in ovarian and oral cancers, suggesting their potential in anticancer drug development (Kumar et al., 2009).
Crystal Structure Analysis : The crystal and molecular structure of N-tert-butoxycarbonyl amino acid derivatives has been studied. This research provides insights into the conformation and stability of these molecules, which is crucial for their application in synthetic chemistry and pharmaceutical formulations (Cetina et al., 2003).
Synthesis of Amino Acid Derivatives : Methods have been developed for synthesizing N-protected amino acids, including tert-butoxycarbonyl derivatives, under mild conditions. These methods are significant for producing various amino acid derivatives used in pharmaceuticals and peptide synthesis (Chevallet et al., 1993).
Role in Polymer Synthesis : The tert-butoxycarbonyl amino acid derivatives are used in the synthesis of polymers, particularly in ring-opening metathesis polymerization. This application is crucial in the field of materials science, especially in creating novel polymers with specific functional groups (Sutthasupa et al., 2007).
Antibacterial and Mosquito-Larvicidal Properties : Some derivatives of tert-butoxycarbonyl amino acids have been studied for their mosquito-larvicidal and antibacterial properties. This highlights their potential use in developing new pest control agents and antibacterial drugs (Castelino et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The mode of action of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid involves the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound’s role in the protection and deprotection of amines suggests it may be involved in various biochemical processes where amine functionality needs to be preserved .
Result of Action
The result of the action of this compound is the protection of amine groups during organic synthesis, allowing for transformations of other functional groups . This protection can be reversed when needed, providing flexibility and control in synthetic processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . The removal of the Boc group requires the presence of a strong acid . Therefore, the pH, temperature, and solvent used can significantly impact the efficacy and stability of this compound .
Properties
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937706 |
Source
|
Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169870-82-0 |
Source
|
Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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